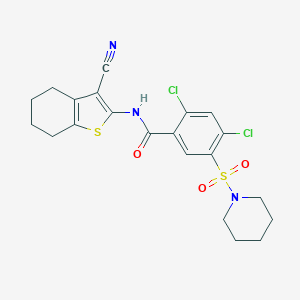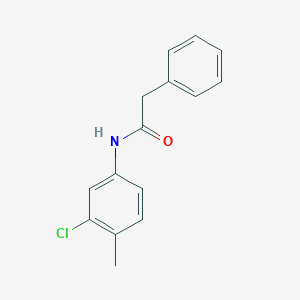
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as cyano, piperidinylsulfonyl, and benzothienyl moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzothienyl Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Formation of the Piperidinylsulfonyl Group: This can be done through sulfonylation reactions using piperidine and sulfonyl chlorides.
Final Coupling: The final step involves coupling the intermediate compounds to form the target benzamide structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothienyl moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-(1-piperidinylsulfonyl)benzamide: Lacks the benzothienyl and cyano groups.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide: Lacks the piperidinylsulfonyl group.
Uniqueness
The uniqueness of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C21H21Cl2N3O3S2 |
|---|---|
分子量 |
498.4g/mol |
IUPAC 名称 |
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c22-16-11-17(23)19(31(28,29)26-8-4-1-5-9-26)10-14(16)20(27)25-21-15(12-24)13-6-2-3-7-18(13)30-21/h10-11H,1-9H2,(H,25,27) |
InChI 键 |
ZNFMGMCELMZSQQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-bis(2,5-dimethylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B387770.png)
![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B387771.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)

![2-[(2Z)-3-CYCLOHEXYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B387783.png)
![N-{2-nitrophenyl}-2-[4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B387784.png)
![2-(4-iodo-3-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B387785.png)
![2-(2-methoxyphenoxy)-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B387786.png)

![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B387789.png)
![N-{2-[(2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-2-oxoethyl}-2-chlorobenzamide (non-preferred name)](/img/structure/B387791.png)
![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B387792.png)
![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B387793.png)

